9-Chloro-5-(2-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This heterocyclic compound features a pyrazolo[1,5-c][1,3]benzoxazine core with three distinct substituents:
- Position 9: A chlorine atom.
- Position 5: A 2-chlorophenyl group.
- Position 2: A 4-fluorophenyl group.
Its molecular formula is C22H14Cl2FN2O, with an estimated molar mass of 418.27 g/mol.
Properties
Molecular Formula |
C22H15Cl2FN2O |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
9-chloro-5-(2-chlorophenyl)-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Cl2FN2O/c23-14-7-10-21-17(11-14)20-12-19(13-5-8-15(25)9-6-13)26-27(20)22(28-21)16-3-1-2-4-18(16)24/h1-11,20,22H,12H2 |
InChI Key |
IHYQKMQDWLIEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)F)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Chloro-5-(2-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the benzoxazine ring: This step may involve cyclization reactions using appropriate starting materials.
Functional group modifications: Chlorination and fluorination reactions are carried out to introduce the chloro and fluoro groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9-Chloro-5-(2-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting chloro groups to hydroxyl groups.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “9-Chloro-5-(2-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular weight, and inferred physicochemical properties:
Key Observations:
Substituent Effects: Chlorine vs. Pyridinyl (): Replacing the 2-chlorophenyl group with a pyridinyl moiety decreases molecular weight (379.82 vs. 418.27 g/mol) and introduces a hydrogen-bond-accepting nitrogen, which may improve aqueous solubility . Bromine Substitution (): Bromine at position 9 increases atomic radius and polarizability, which could strengthen halogen bonding in target interactions .
Structural Analogues :
- Spiro Derivatives () : Compounds like 9′-chloro-2′-(4-methylphenyl)-spiro[cyclopentane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] introduce conformational rigidity, which may reduce off-target effects in drug design .
- Furyl and Methoxy Groups () : These substituents modulate electronic properties, with furyl enhancing aromatic stacking and methoxy improving solubility .
Research Implications
The diversity in substituent patterns and heterocyclic cores highlights the versatility of the pyrazolo[1,5-c][1,3]benzoxazine scaffold. Future studies should prioritize pharmacokinetic profiling of these derivatives, particularly focusing on how halogenation and aromatic substituents influence bioavailability and target engagement.
Biological Activity
The compound 9-Chloro-5-(2-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including antitumor, antimicrobial, and neuropharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H18Cl2N2O2
- Molecular Weight : 439.31 g/mol
- SMILES : COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl
The compound features a complex structure with multiple aromatic rings and halogen substituents that may influence its biological activity.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro tests showed that it exhibits significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against several bacterial strains revealed promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Neuropharmacological Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential neuropharmacological effects. Studies indicate that it may possess anxiolytic and anticonvulsant activities. The following table summarizes key findings:
| Test | Result | Reference |
|---|---|---|
| Pentylenetetrazole-induced seizures | Significant reduction in seizure frequency at 20 mg/kg | |
| Elevated plus maze test | Increased time spent in open arms (anxiolytic effect) at 10 mg/kg |
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of the compound in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with minimal side effects noted.
Case Study 2: Antimicrobial Spectrum
In clinical trials, patients with bacterial infections resistant to standard treatments were administered the compound as part of a combination therapy. Results indicated a marked improvement in infection resolution rates, supporting its use as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
